7-(Trifluoromethyl)isoquinoline-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-6-4-9(10(16)17)15-5-7(6)3-8/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVCEAFDLNWAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Benzamide Precursor Design:
To achieve the 7-(trifluoromethyl) substitution pattern on the isoquinoline (B145761) ring, the starting benzamide (B126) must possess the trifluoromethyl (CF3) group at the meta position relative to the amide directing group. Therefore, the key precursor is 3-(trifluoromethyl)benzamide (B157546) or a derivative thereof (e.g., N-alkoxy or N-pivaloyloxy). The amide group serves as the directing group, guiding the Rh(III) catalyst to activate the C-H bond at the ortho position. The cyclization process ultimately places the trifluoromethyl group at the C7 position of the resulting isoquinoline core. The trifluoromethyl group is a valuable structural motif in medicinal chemistry, known for its ability to enhance metabolic stability and binding affinity.
Alkyne Precursor Design:
The alkyne component is designed to form the C3 and C4 atoms of the isoquinoline (B145761) ring and to introduce the required carboxylic acid functionality at the C3 position. A suitable alkyne precursor would be propiolic acid or one of its esters, such as ethyl propiolate . The reaction of 3-(trifluoromethyl)benzamide (B157546) with ethyl propiolate under Rh(III)-catalysis would yield an isoquinolone intermediate, specifically ethyl 7-(trifluoromethyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylate.
The synthesis can be completed through a two-step sequence from this isoquinolone precursor:
Aromatization: The isoquinolone is converted into a more reactive isoquinoline derivative. As previously mentioned, treatment with triflic anhydride (B1165640) (Tf2O) would yield an intermediate like ethyl 7-(trifluoromethyl)-1-(trifluoromethanesulfonyloxy)isoquinoline-3-carboxylate. mdpi.com
Hydrolysis: The ester group at the C3 position is hydrolyzed to the corresponding carboxylic acid. This is typically achieved under acidic or basic conditions. If a triflate group is present at the C1 position, it may be removed reductively during or after the hydrolysis step to yield the final target compound.
The rational design of these precursors is thus guided by a retrosynthetic analysis of the target molecule, leveraging the known regioselectivity and functional group tolerance of the Rh(III)-catalyzed C-H activation/annulation reaction. The choice of the amide directing group and the alkyne's ester functionality are strategic decisions to facilitate the reaction and subsequent transformations toward 7-(trifluoromethyl)isoquinoline-3-carboxylic acid.
Table 2: Precursor Design for this compound
| Target Moiety | Required Precursor | Rationale |
|---|---|---|
| 7-(Trifluoromethyl) Benzene Ring | 3-(Trifluoromethyl)benzamide derivative | The meta-CF3 group on the benzamide (B126) leads to the C7 substitution on the isoquinoline product following ortho C-H activation and cyclization. |
| 3-Carboxylic Acid Group | Propiolic acid ester (e.g., Ethyl propiolate) | This alkyne introduces the C3 and C4 atoms, with the ester group serving as a stable precursor to the final carboxylic acid. |
Chemical Transformations and Derivatization of the 7 Trifluoromethyl Isoquinoline 3 Carboxylic Acid Scaffold
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the isoquinoline (B145761) ring is a versatile handle for a variety of chemical modifications, most notably esterification and amidation. These reactions are fundamental in creating derivatives with altered solubility, polarity, and biological activity.
Esterification:
Esterification of carboxylic acids can be achieved through several methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. mdpi.com More contemporary methods utilize coupling agents to facilitate the reaction under milder conditions. For fluorinated aromatic carboxylic acids, heterogeneous catalysts have also been explored to improve reaction efficiency and ease of purification. nih.gov
Common reagents and conditions for the esterification of carboxylic acids are summarized in the table below. While specific examples for 7-(trifluoromethyl)isoquinoline-3-carboxylic acid are not extensively detailed in the literature, these general methods are applicable.
| Reagent/Catalyst | Alcohol | Conditions | Notes |
| H₂SO₄ (catalytic) | Methanol (B129727), Ethanol | Reflux | Classical Fischer esterification. |
| Boron trichloride | Various alcohols | Room temperature | Good yields for most substrates. researchgate.net |
| Diphenylammonium triflate (DPAT) | Equimolar alcohol | Mild conditions | Efficient for equimolar reactants. researchgate.net |
| UiO-66-NH₂ | Methanol | 10 hours | Heterogeneous catalyst, good for fluorinated acids. nih.gov |
Amidation:
The formation of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. These reactions are crucial for synthesizing a wide range of biologically active molecules. nih.gov The choice of coupling reagent is critical to ensure high yields and minimize side reactions. A variety of modern coupling agents have been developed to facilitate amide bond formation under mild conditions. researchgate.net
The following table outlines common coupling agents used for the amidation of carboxylic acids.
| Coupling Agent | Amine | Conditions | Notes |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Primary/Secondary | Room temperature | A widely used, classical coupling agent. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Primary/Secondary | Often with HOBt | Water-soluble carbodiimide, easy workup. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Primary/Secondary | Room temperature | Highly efficient, especially for hindered substrates. |
| TiF₄ (Titanium tetrafluoride) | Primary/Secondary | Refluxing toluene | Catalytic method for direct amidation. researchgate.net |
Functionalization of the Isoquinoline Nitrogen Atom (e.g., N-alkylation, N-acylation)
The nitrogen atom of the isoquinoline ring is a key site for functionalization, allowing for the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule. N-alkylation and N-acylation are two of the most common transformations at this position.
N-Alkylation:
N-alkylation of the isoquinoline nitrogen typically involves the reaction of a 7-(trifluoromethyl)isoquinoline-3-carboxylate ester with an alkylating agent, such as an alkyl halide. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. Palladium-catalyzed methods have also been developed for the N-alkylation of related heterocyclic systems. rsc.org
N-Acylation:
N-acylation introduces an acyl group onto the isoquinoline nitrogen. This can be achieved by reacting a 7-(trifluoromethyl)isoquinoline-3-carboxylate ester with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base. Bismuth(III) salts have been reported as efficient catalysts for the N-acylation of sulfonamides, a reaction that shares mechanistic similarities with the N-acylation of heterocycles. researchgate.net
A summary of potential reagents for N-functionalization is provided below.
| Transformation | Reagent | Conditions |
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, CH₃CN) |
| N-Acylation | Acyl chloride (e.g., CH₃COCl, BzCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |
Modifications to the Trifluoromethyl Group or Aromatic Ring Substituents
The trifluoromethyl group is generally chemically robust, contributing to the metabolic stability of molecules. mdpi.com However, under specific conditions, it can undergo transformations. Selective defluorination to a difluoromethyl group has been reported for certain aromatic trifluoromethyl compounds. researchgate.net Additionally, the trifluoromethyl group can be used as a one-carbon unit in certain synthetic transformations. tcichemicals.com
The aromatic ring of the isoquinoline scaffold can also be further functionalized. The electronic nature of the existing substituents, including the electron-withdrawing trifluoromethyl group, will direct the position of subsequent electrophilic aromatic substitution reactions.
Synthesis of Novel Hybrid Structures Incorporating the this compound Core
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. nih.gov This approach can lead to compounds with improved efficacy, better pharmacokinetic profiles, and novel mechanisms of action. The this compound core is an excellent candidate for the synthesis of such hybrid molecules.
The carboxylic acid moiety can be readily converted to an amide or ester, linking the isoquinoline scaffold to another bioactive molecule. For instance, a study on isoquinoline-3-carboxylic acid demonstrated its use in creating a novel anti-tumor agent by conjugating it with other pharmacophores through an amine linker. nih.gov This strategy can be applied to the this compound core to generate a diverse library of hybrid compounds for biological screening.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Trifluoromethylated Isoquinoline Carboxylic Acids
Influence of the Trifluoromethyl Group on Molecular Electrostatics and Lipophilicity
The incorporation of a trifluoromethyl (-CF3) group into the isoquinoline (B145761) scaffold at the 7-position profoundly alters the molecule's physicochemical properties. The -CF3 group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect modifies the electron density distribution across the aromatic ring system, which can be a critical factor in molecular interactions and metabolic stability. researchgate.nethovione.com
One of the most significant contributions of the trifluoromethyl group is its effect on lipophilicity, a key parameter in determining a molecule's ability to permeate biological membranes. nih.gov The -CF3 group is known to increase lipophilicity, although the extent of this increase is context-dependent and influenced by its position on the molecular scaffold. nih.govresearchgate.net Generally, it is more lipophilic than a hydrogen atom and is often used to enhance a compound's passage through lipid bilayers. nih.gov The Hansch π value, a measure of a substituent's contribution to lipophilicity, for the -CF3 group is +0.88. nih.gov
| Substituent (at position 7) | Approximate Hansch π Value | Effect on Lipophilicity |
|---|---|---|
| -H | 0.00 | Baseline |
| -CH3 | +0.56 | Increase |
| -Cl | +0.71 | Increase |
| -CF3 | +0.88 | Significant Increase |
Modulation of pKa Values of Adjacent Functional Groups
The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity and basicity of nearby functional groups. wikipedia.org In 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid, the -CF3 group impacts the pKa of both the carboxylic acid at the 3-position and the nitrogen atom of the isoquinoline ring. By pulling electron density away from the ring system, the -CF3 group stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (lowering its pKa). wikipedia.org Conversely, this electron-withdrawing effect reduces the electron density on the isoquinoline nitrogen, making it less available to accept a proton and thus decreasing its basicity (lowering the pKa of its conjugate acid). nih.gov The introduction of fluorine atoms generally results in a significant shift in pKa. nih.govresearchgate.net
Impact of the Carboxylic Acid Group on Intermolecular Interactions
The carboxylic acid group is a highly versatile functional group capable of engaging in multiple types of non-covalent interactions, making it a privileged substructure in molecules designed to bind to protein targets. upenn.edu Its ability to act as a hydrogen bond donor and acceptor, along with its potential to be ionized at physiological pH, allows it to form strong electrostatic and hydrogen bonding interactions. upenn.edulibretexts.org
Role in Hydrogen Bonding and Chelation
The carboxylic acid moiety in this compound is a primary site for intermolecular hydrogen bonding. The hydroxyl proton is an effective hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. youtube.com This allows the molecule to form robust dimeric structures with itself in the solid state or to engage in multiple hydrogen bonds with water molecules, affecting its solubility. libretexts.orgyoutube.com In the context of a biological target, the carboxylic acid can form critical hydrogen bonds with amino acid residues such as arginine, lysine, or histidine in a binding site.
Furthermore, the carboxylate form of the group is an excellent ligand for metal ions. nih.gov It can act as a bidentate or monodentate ligand, chelating positively charged metal ions (e.g., Zn2+, Mg2+, Ca2+) that are often present as cofactors in enzyme active sites. nih.govacs.org This chelation can be a crucial component of the molecule's mechanism of action if its target is a metalloenzyme.
Positional Isomerism and Substituent Effects on Biological or Material Properties
Positional isomerism, where functional groups are located at different positions on the same carbon skeleton, can lead to significant differences in the physical and chemical properties of molecules. libretexts.orgdocbrown.info In the case of trifluoromethylated isoquinoline carboxylic acids, altering the positions of the -CF3 and -COOH groups would change the electronic and steric landscape of the molecule, thereby affecting its interactions and properties.
Comparative Analysis with 7-(Trifluoromethyl)quinoline-3-carboxylic acid Analogs and Other Regioisomers
A comparative analysis with its quinoline (B57606) analog, 7-(Trifluoromethyl)quinoline-3-carboxylic acid, highlights the importance of the nitrogen atom's position within the bicyclic aromatic system. In isoquinoline, the nitrogen atom is at position 2, whereas in quinoline, it is at position 1. This seemingly small change significantly alters the electronic properties of the entire ring system.
Similarly, other regioisomers, such as moving the trifluoromethyl group to a different position on the ring (e.g., 8-(Trifluoromethyl)quinoline-3-carboxylic acid), would also result in a molecule with a unique set of properties. targetmol.com The proximity of the bulky and electron-withdrawing -CF3 group to the carboxylic acid or the nitrogen heteroatom would modulate steric hindrance and electronic effects, impacting everything from solubility and lipophilicity to biological activity.
| Compound | Core Scaffold | -CF3 Position | -COOH Position | Key Structural Difference |
|---|---|---|---|---|
| This compound | Isoquinoline | 7 | 3 | Nitrogen at position 2 |
| 7-(Trifluoromethyl)quinoline-3-carboxylic acid | Quinoline | 7 | 3 | Nitrogen at position 1 |
| 8-(Trifluoromethyl)quinoline-3-carboxylic acid | Quinoline | 8 | 3 | -CF3 group on the same ring as the nitrogen |
| 2-(Trifluoromethyl)quinoline-8-carboxylic acid | Quinoline | 2 | 8 | -CF3 and -COOH positions swapped and on different rings relative to other isomers |
Insights from Tetrahydroisoquinoline Analogs
The exploration of the chemical space around the this compound scaffold has led researchers to investigate the impact of reducing the isoquinoline core to a tetrahydroisoquinoline (THIQ) moiety. This structural modification introduces a three-dimensional character to the otherwise planar isoquinoline ring system, which can significantly influence the compound's pharmacological and physicochemical properties. While specific comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) studies on a series of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid analogs are not extensively detailed in publicly available literature, insights can be drawn from research on related THIQ derivatives.
The conversion to a THIQ analog introduces a chiral center, typically at the C-3 position bearing the carboxylic acid, leading to (R) and (S) enantiomers. This stereochemistry can play a crucial role in the molecule's interaction with biological targets. The flexible, non-aromatic nature of the saturated portion of the THIQ ring allows for various conformations, which can be advantageous for optimizing binding to protein active sites.
Structure-Activity Relationship (SAR) Insights
From a SAR perspective, the introduction of the THIQ core in place of the isoquinoline can modulate biological activity in several ways:
Conformational Flexibility: The puckered nature of the tetrahydroisoquinoline ring allows for different spatial arrangements of the substituents. This flexibility can enable the molecule to adopt a more favorable conformation for binding to a specific biological target, potentially leading to enhanced potency and selectivity.
Introduction of a Chiral Center: The creation of a stereocenter at the C-3 position means that the biological activity can become enantioselective. One enantiomer may exhibit significantly higher activity than the other, or they may have entirely different pharmacological profiles.
Vectorial Presentation of Substituents: The three-dimensional structure of the THIQ scaffold alters the orientation of the trifluoromethyl group at the 7-position and the carboxylic acid at the 3-position relative to each other and to the rest of the molecule. This can affect how the molecule presents these key functional groups to the binding site of a target protein.
Research on other substituted tetrahydroisoquinoline-3-carboxylic acid derivatives has shown that modifications at the 2-position (the nitrogen atom) can significantly impact activity. For instance, the introduction of various arylmethyl groups can lead to compounds with diverse pharmacological effects, including potential anticancer activities. It is plausible that similar substitutions on the nitrogen of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid would likewise modulate its biological profile.
Structure-Property Relationship (SPR) Insights
The reduction of the isoquinoline ring to a tetrahydroisoquinoline also has a profound effect on the physicochemical properties of the molecule, which in turn influences its drug-like characteristics:
Increased Solubility: The disruption of the planar aromatic system and the introduction of a secondary amine generally lead to an increase in aqueous solubility. This is a critical parameter for drug development, as it can improve bioavailability.
Metabolic Stability: The saturated carbon atoms in the THIQ ring provide new sites for metabolic enzymes, such as cytochrome P450s, to act upon. This could lead to different metabolic pathways and potentially alter the pharmacokinetic profile of the compound compared to its aromatic counterpart.
While specific data tables for a series of 7-(trifluoromethyl)tetrahydroisoquinoline-3-carboxylic acid analogs are not available in the reviewed literature, the following table illustrates the general physicochemical properties of the parent 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to provide a baseline for comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | 177.20 |
Further research focusing on the synthesis and systematic evaluation of a library of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid analogs, including variations at the 2-position and stereochemical investigations, would be necessary to establish detailed and robust SAR and SPR for this class of compounds. Such studies would be invaluable in elucidating the full therapeutic potential of this chemical scaffold.
Computational and Theoretical Investigations of 7 Trifluoromethyl Isoquinoline 3 Carboxylic Acid
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid, and a biological target, typically a protein or nucleic acid.
Prediction of Binding Modes and Affinities
Molecular docking simulations are employed to predict how this compound might bind to the active site of a target protein. These simulations generate various possible binding poses and calculate a scoring function to estimate the binding affinity for each pose. The binding energy, often expressed in kcal/mol, indicates the strength of the interaction, with lower values suggesting a more favorable binding.
For instance, in studies of similar isoquinoline (B145761) alkaloids targeting the main protease (Mpro) of SARS-CoV-2, molecular docking has been used to identify compounds with the best binding energies. nih.gov One such study identified Coptisine as having a strong binding energy of -9.15 kcal/mol, indicating a potent interaction. nih.gov Similarly, docking studies of quinoline (B57606) derivatives with the p-glycoprotein (ABCB1) have shown binding energies as high as -9.22 kcal/mol for promising candidates. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the carboxylic acid group would be expected to form crucial hydrogen bonds with amino acid residues in a target's active site, while the trifluoromethyl group could engage in favorable hydrophobic or electrostatic interactions. nih.gov
Table 1: Example Binding Affinities of Related Heterocyclic Compounds from Molecular Docking Studies
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Isoquinoline Alkaloids | SARS-CoV-2 Mpro | -9.15 | Not Specified |
| Quinoxaline Derivatives | EGFR | -12.03 | LYS721, PHE832 |
| Quinoline-3-Carboxamides | ATM Kinase | Not Specified | Hinge region |
| 4-(Trifluoromethyl)pyridine-2-carboxylic acid | B-DNA | Lowest among 20 confirmations | Not Specified |
This table presents data from studies on similar compounds to illustrate the type of information obtained from molecular docking. The specific binding affinities for this compound would depend on the target protein.
Structure-Based Drug Design Strategies
The insights gained from molecular docking are fundamental to structure-based drug design. By visualizing the predicted binding mode of this compound, medicinal chemists can rationally design new derivatives with improved potency and selectivity. researchgate.net For example, if the docking simulation reveals an unoccupied hydrophobic pocket near the trifluoromethyl group, derivatives with larger hydrophobic substituents at this position could be synthesized to enhance binding. researchgate.net
This strategy has been successfully applied to the design of inhibitors for various targets, including protein kinases and matrix metalloproteinases. researchgate.netnih.gov The design of novel anti-tumor agents based on the isoquinoline-3-carboxylic acid scaffold has also been reported, highlighting the utility of this core structure in drug design. nih.gov Fragment-based drug discovery, which often utilizes computational methods, has also been employed for isoquinoline derivatives to develop anti-inflammatory drugs. researchoutreach.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.net For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and chemical reactivity. mdpi.com
DFT calculations can determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. figshare.com A smaller gap suggests that the molecule is more reactive. nih.gov
Furthermore, DFT can be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.comnih.gov These descriptors help in understanding how the molecule will interact with other species and can be used to predict its behavior in biological systems. scirp.org For instance, the molecular electrostatic potential (MEP) map, derived from DFT calculations, can visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for potential intermolecular interactions. scirp.org
Table 2: Example Global Reactivity Descriptors for Isoquinoline Calculated using DFT
| Parameter | Value |
| HOMO Energy | -5.581 eV |
| LUMO Energy | 1.801 eV |
| HOMO-LUMO Gap | 3.78 eV |
| Dipole Moment | 2.004 D |
| Chemical Hardness | 1.89 |
| Electron Polarizability | 0.529 |
Data based on DFT analysis of the parent isoquinoline molecule. figshare.com The values for this compound would be influenced by its substituents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. researchgate.net
For a series of derivatives of this compound, a QSAR model could be developed by calculating various molecular descriptors for each compound and correlating them with their experimentally determined biological activities. nih.gov These descriptors can be categorized as electronic, steric, hydrophobic, or topological.
The development of a robust QSAR model involves several steps, including dataset selection, descriptor calculation, model building using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation. nih.govresearchgate.net A validated QSAR model can be a powerful tool in lead optimization, allowing for the virtual screening of large libraries of compounds and prioritizing the synthesis of those with the highest predicted activity. nih.gov QSAR studies have been successfully applied to various isoquinoline and quinoline derivatives to model their activities as inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3) and for their anti-cancer properties. nih.govjapsonline.com
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and its dynamic interactions with a biological target. mdpi.com
An MD simulation of the ligand-protein complex, obtained from molecular docking, can be performed to assess the stability of the predicted binding mode. nih.govmdpi.com By simulating the system in a virtual environment that mimics physiological conditions (e.g., in a water box with ions at a specific temperature and pressure), researchers can observe how the ligand and protein interact and move over a period of nanoseconds. mdpi.com
Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bond persistence. nih.gov These simulations can reveal important dynamic aspects of the interaction that are not captured by static docking poses, providing a more realistic picture of the binding event. nih.gov MD simulations have been used to confirm the stability of isoquinoline alkaloids in the active site of viral proteases and to investigate the dynamic behavior of quinoline derivatives as enzyme inhibitors. nih.govnih.gov
Analytical Methodologies for Research Grade Characterization and Purity Assessment
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to determining the precise molecular structure of 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's framework can be assembled.
¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic protons on the isoquinoline (B145761) core are expected to appear in the downfield region (typically δ 7.5-9.5 ppm) due to the deshielding effects of the aromatic ring currents. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would allow for the assignment of each proton to its specific position on the bicyclic system. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its presence could be confirmed by D₂O exchange.
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum would show distinct signals for the carboxylic acid carbonyl carbon (around 165-175 ppm), the carbons of the isoquinoline ring system (typically 120-150 ppm), and the carbon of the trifluoromethyl group (a quartet due to C-F coupling, around 120-130 ppm). nih.gov The unique chemical shifts provide a fingerprint of the carbon skeleton.
¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a crucial technique. It would show a singlet for the three equivalent fluorine atoms, and its chemical shift would be characteristic of a CF₃ group attached to an aromatic ring. This provides direct evidence for the presence and electronic environment of the trifluoromethyl moiety.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on established principles of NMR spectroscopy and data from analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 9.0 - 9.5 | s | - |
| H-4 | 8.5 - 9.0 | s | - |
| H-5 | 8.0 - 8.5 | d | 8.0 - 9.0 |
| H-6 | 7.8 - 8.2 | d | 8.0 - 9.0 |
| H-8 | 8.2 - 8.6 | s | - |
| -COOH | > 10 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on established principles of NMR spectroscopy and data from analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C=O | 165 - 175 | s |
| C-CF₃ | 128 - 135 | q |
| CF₃ | 120 - 130 | q |
| Aromatic C | 120 - 150 | s or d |
| Quaternary C | 120 - 150 | s |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within the molecule. The IR spectrum of this compound would display several key absorption bands. A very broad band would be expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. vscht.czlibretexts.org A sharp and strong absorption band between 1680-1710 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the carboxylic acid. libretexts.org Absorptions in the 1600-1450 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic isoquinoline ring. vscht.cz Additionally, strong bands in the 1350-1150 cm⁻¹ range would be characteristic of the C-F stretching vibrations of the trifluoromethyl group.
Table 3: Characteristic IR Absorption Bands for this compound This table is based on established principles of IR spectroscopy.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid C=O | Stretch | 1680 - 1710 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| C-F (of CF₃) | Stretch | 1150 - 1350 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the molecule, which in turn confirms its elemental composition and molecular formula. For this compound (C₁₁H₆F₃NO₂), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This experimental value can be compared to the calculated theoretical mass, with a match within a few parts per million (ppm) providing strong evidence for the correct molecular formula. nih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination
For an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a detailed model of the molecular structure, including precise bond lengths, bond angles, and intermolecular interactions. While this method provides definitive structural proof, its application is contingent upon the ability to grow suitable single crystals of this compound. researchgate.net
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Separation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. For quantitative analysis, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated). A UV detector would be used for detection, as the isoquinoline ring system is strongly chromophoric. By comparing the peak area of the main compound to a reference standard, the purity can be accurately determined, typically aiming for ≥95% for research-grade material. jk-sci.com
For preparative separation, the same principles are applied but on a larger scale with a larger column to isolate the pure compound from any reaction byproducts or impurities.
Table 4: Typical HPLC Conditions for Analysis of this compound This table outlines a general method based on standard practices for similar aromatic carboxylic acids.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Gradient elution, e.g., 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 25 - 40 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Assessment
Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry for the rapid and qualitative monitoring of reaction progress and for the preliminary assessment of product purity. This chromatographic method separates components of a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (an organic solvent or a mixture of solvents).
The progress of a chemical reaction can be followed by spotting small aliquots of the reaction mixture on a TLC plate over time, alongside the starting materials and a co-spot (a mixture of the starting material and the reaction mixture). The appearance of a new spot, corresponding to the product, and the disappearance of the starting material spots indicate the progression of the reaction. The relative polarity of the compounds determines their retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Generally, less polar compounds travel further up the plate, resulting in a higher Rf value.
For a compound like this compound, which possesses both a polar carboxylic acid group and a less polar trifluoromethyl-substituted isoquinoline core, the choice of the mobile phase is crucial for achieving good separation. A typical mobile phase would be a mixture of a non-polar solvent (such as hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol). The polarity of the solvent system is fine-tuned to obtain an optimal Rf value for the product, ideally between 0.3 and 0.7. Visualization of the spots on the TLC plate is commonly achieved under UV light (254 nm), as the aromatic isoquinoline ring is UV-active.
It is important to note that the following table represents a hypothetical, yet realistic, set of conditions for the TLC analysis of this compound, as specific experimental data for this compound is not publicly available.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 coated on aluminum plates. |
| Mobile Phase | A mixture of hexane and ethyl acetate in a 1:1 ratio (v/v) is a common starting point for compounds of intermediate polarity. The ratio can be adjusted based on the observed separation. For more polar compounds, a small amount of acetic acid or methanol (B129727) may be added to the mobile phase. |
| Visualization | The primary method of visualization is UV light at a wavelength of 254 nm, which will show the compound as a dark spot on a fluorescent green background. Staining with potassium permanganate (B83412) can also be used as a secondary visualization method. |
| Interpretation | The presence of a single spot in the lane corresponding to the purified product suggests a high degree of purity. The Rf value can be used as a preliminary identification parameter under specific and consistent experimental conditions. |
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative technique used to determine the elemental composition (by mass) of a compound. This method is a cornerstone for verifying the empirical formula of a newly synthesized compound. For this compound, the analysis would focus on determining the percentage of carbon (C), hydrogen (H), and nitrogen (N).
The theoretical elemental composition is calculated from the molecular formula of the compound (C₁₁H₆F₃NO₂). The experimentally determined values should be in close agreement with the calculated values, typically within a ±0.4% margin, to confirm the identity and purity of the sample. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect molecular formula.
The following table presents the calculated elemental composition for this compound and provides a column for hypothetical experimental findings, which would be expected for a pure research-grade sample.
| Element | Molecular Formula | Theoretical Mass % | Hypothetical Found Mass % |
| Carbon (C) | C₁₁H₆F₃NO₂ | 54.79% | 54.68% |
| Hydrogen (H) | C₁₁H₆F₃NO₂ | 2.51% | 2.55% |
| Nitrogen (N) | C₁₁H₆F₃NO₂ | 5.81% | 5.78% |
The close correlation between the theoretical and hypothetical found percentages in the table above would serve as strong evidence for the successful synthesis and purification of this compound with a high degree of accuracy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid, and what challenges arise during its synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic trifluoromethylation of isoquinoline precursors followed by carboxylation at the 3-position. Key steps include:
- Trifluoromethylation : Use of reagents like Togni’s reagent or Cu-mediated cross-coupling under inert conditions to introduce the -CF₃ group .
- Carboxylation : Hydrolysis of nitrile intermediates or direct carboxylation via CO₂ insertion using Pd catalysts .
- Challenges : Low yields due to steric hindrance from the trifluoromethyl group and competing side reactions (e.g., over-oxidation). Purification often requires column chromatography or recrystallization .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet at ~δ 120-125 ppm in ¹³C NMR. The carboxylic acid proton (COOH) is typically absent in D₂O-exchanged spectra but visible as a broad peak at δ ~12 ppm in DMSO-d₆ .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1120-1250 cm⁻¹ (C-F stretches) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 241.17 (C₁₁H₆F₃NO₂) with fragmentation patterns indicating loss of CO₂ (44 Da) .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Methodological Answer :
- Carboxylic Acid (-COOH) : Participates in salt formation (e.g., with amines), esterification, or amidation. Reactivity can be modulated via protecting groups (e.g., methyl esters) .
- Trifluoromethyl (-CF₃) : Electron-withdrawing effect enhances electrophilic substitution at the 1- and 5-positions of the isoquinoline ring. It also improves metabolic stability in biological systems .
- Isoquinoline Core : Susceptible to oxidation (e.g., forming N-oxides) and reduction (e.g., hydrogenation of the aromatic ring) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of this compound derivatives?
- Methodological Answer : Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. For example:
- Optimized Conditions : 150°C, 20 minutes, DMF solvent, and Pd(OAc)₂ catalyst achieve ~85% yield in carboxylation steps vs. 50% under conventional heating .
- Benefits : Enhanced regioselectivity and reduced side products (e.g., dimerization) due to uniform heating .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize MIC testing using CLSI guidelines and control strains (e.g., E. coli ATCC 25922) .
- Solubility Issues : Use DMSO concentrations ≤1% and confirm compound stability via HPLC pre- and post-assay .
- Structural Confirmation : Re-synthesize disputed compounds and validate purity (>95% by HPLC) to rule out impurities as activity drivers .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Modify the -CF₃ position (e.g., 5- vs. 7-substitution) and replace -COOH with bioisosteres (e.g., tetrazoles) to assess impact on target binding .
- Biological Testing : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to differentiate direct target effects from off-target toxicity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with bacterial dihydrofolate reductase to prioritize derivatives with optimal binding poses .
Q. How can computational methods predict the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use crystal structures of target proteins (e.g., PDB ID 1DHF for dihydrofolate reductase) to model interactions. The -COOH group often forms hydrogen bonds with Arg or Lys residues, while -CF₃ enhances hydrophobic contacts .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues for mutagenesis validation .
- Free Energy Calculations : Apply MM-GBSA to rank derivatives by predicted binding affinity, reducing experimental screening load .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
